N-(5,8,11,14-Eicosatetraenoyl)taurine
Overview
Description
N-(5,8,11,14-Eicosatetraenoyl)taurine: is a bioactive compound belonging to the family of fatty acid amides. It is known for its significant biological activities and potential therapeutic applications. This compound is derived from the conjugation of taurine, an amino sulfonic acid, with eicosatetraenoic acid, a polyunsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,8,11,14-Eicosatetraenoyl)taurine typically involves the reaction of taurine with eicosatetraenoic acid. The process can be carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(5,8,11,14-Eicosatetraenoyl)taurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield eicosatetraenoic acid derivatives, while reduction can produce saturated fatty acid amides.
Scientific Research Applications
N-(5,8,11,14-Eicosatetraenoyl)taurine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study amide bond formation and fatty acid conjugation.
Biology: The compound is investigated for its role in cellular signaling and membrane dynamics.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: It is explored for use in the development of bioactive materials and nutraceuticals.
Mechanism of Action
The mechanism of action of N-(5,8,11,14-Eicosatetraenoyl)taurine involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in inflammation and oxidative stress. The compound may also influence membrane fluidity and stability, contributing to its biological effects.
Comparison with Similar Compounds
N-(5,8,11,14-Eicosatetraenoyl)ethanolamine: Another fatty acid amide with similar biological activities.
N-(5,8,11,14-Eicosatetraenoyl)glycine: A related compound with distinct pharmacological properties.
N-(5,8,11,14-Eicosatetraenoyl)serine: Known for its role in cellular signaling and neuroprotection.
Uniqueness: N-(5,8,11,14-Eicosatetraenoyl)taurine is unique due to its specific conjugation with taurine, which imparts distinct biological activities and potential therapeutic benefits. Its ability to modulate multiple pathways and targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6+,10-9+,13-12+,16-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYSWCRLRYOPO-CGRWFSSPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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